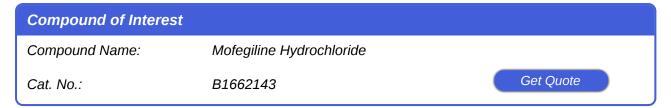


# Mofegiline Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Mofegiline Hydrochloride (MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of key neurotransmitters. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Mofegiline Hydrochloride. It includes a summary of its physicochemical and pharmacological properties, a detailed description of its interaction with MAO-B, and proposed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development.

## **Chemical Structure and Identification**

**Mofegiline Hydrochloride** is the hydrochloride salt of Mofegiline. Its chemical structure and identifiers are summarized below.



Identifier	Value	Citation
IUPAC Name	(E)-2-(fluoromethylene)-4-(4-fluorophenyl)butan-1-aminehydrochloride	[1]
Synonyms	MDL 72974A, Mofegiline HCl	[2][3]
CAS Number	120635-25-8	[2]
Molecular Formula	C11H13F2N · HCl	[2]
Molecular Weight	233.7 g/mol	[2]
SMILES	F/C=C(CN)/CCC1=CC=C(C=C 1)F.Cl	[2]
InChI	InChI=1S/C11H13F2N.CIH/c1 2-7-10(8-14)2-1-9-3-5-11(13)6- 4-9;/h3-7H,1-2,8,14H2;1H/b10- 7+;	[2]

#### Chemical Structure:

Mofegiline Hydrochloride Chemical Structure

# **Physicochemical and Pharmacological Properties**

A summary of the known physicochemical and pharmacological properties of **Mofegiline Hydrochloride** is presented in the tables below.

**Physicochemical Properties** 

Property	Value	Citation
Appearance	Solid powder	[1]
Boiling Point	322.7°C at 760 mmHg	[2]
Solubility	Water: 30 mg/mLDMSO: 110 mg/mL (ultrasonic)	[2][3]



Melting point and pKa data are not readily available in the surveyed literature.

**Pharmacological Properties** 

Parameter	Value	Species/System	Citation
IC50 (MAO-B)	3.6 nM	Rat brain mitochondria	[2]
IC50 (MAO-A)	680 nM	Rat brain mitochondria	[2]
K <sub>i</sub> (MAO-B)	28 nM	Recombinant human	[4]
IC <sub>50</sub> (SSAO/VAP-1)	20 nM	Human enzyme	[2]
IC <sub>50</sub> (SSAO)	2 nM	Dog aorta	[5]
IC <sub>50</sub> (SSAO)	5 nM	Rat aorta	[5]
IC <sub>50</sub> (SSAO)	80 nM	Bovine aorta	[5]
ED <sub>50</sub> (MAO-B inhibition, in vivo)	0.18 mg/kg (p.o.)	Rat brain	[5]
ED50 (MAO-A inhibition, in vivo)	8 mg/kg (p.o.)	Rat brain	[5]
Elimination Half-life	1–3 hours	Human	[6]

## **Mechanism of Action and Signaling Pathway**

Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B. The inhibitory mechanism involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. This process occurs in a single catalytic turnover without the production of hydrogen peroxide.[7] The proposed mechanism involves the oxidation of the amine group of Mofegiline by FAD, leading to the formation of an imine intermediate. Subsequently, a nucleophilic attack from the N(5) position of the reduced flavin onto the imine, followed by the elimination of a fluoride ion, results in a stable, highly conjugated flavocyanine adduct.[7] This covalent modification permanently inactivates the enzyme.





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Proposed mechanism of irreversible MAO-B inhibition by Mofegiline.

## **Experimental Protocols**

While a detailed, step-by-step synthesis protocol for **Mofegiline Hydrochloride** is not publicly available, it is noted to be synthesized according to published procedures.[7] The purification of related allylamine compounds often involves techniques such as column chromatography or preparative HPLC.

# Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Based on methods for similar amine hydrochloride compounds, a robust RP-HPLC method for the analysis of **Mofegiline Hydrochloride** can be proposed.

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 3.0-4.0). A common starting point would be a 30:70 (v/v) ratio of acetonitrile to buffer.
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometry at a wavelength of approximately 205-220 nm.
- Column Temperature: 30-40°C.
- Injection Volume: 20 μL.



Method Validation: The method should be validated according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, and robustness.

## **MAO-B Inhibition Assay (Fluorometric)**

This protocol is based on commercially available MAO-B inhibitor screening kits.

- Reagent Preparation:
  - Prepare MAO-B Assay Buffer.
  - Reconstitute lyophilized MAO-B enzyme, MAO-B substrate (e.g., tyramine), developer, and a positive control inhibitor (e.g., selegiline) in the appropriate buffers as specified by the kit manufacturer.
  - Prepare a working solution of the fluorescent probe (e.g., GenieRed Probe) in DMSO.
  - Prepare serial dilutions of Mofegiline Hydrochloride (test inhibitor).
- · Assay Procedure:
  - Add the test inhibitor dilutions, positive control, and a vehicle control to the wells of a 96well black plate.
  - Add the MAO-B enzyme solution to all wells except the blank.
  - Incubate at 37°C for 10-15 minutes.
  - Initiate the reaction by adding the MAO-B substrate solution containing the fluorescent probe and developer.
  - Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 30-60 minutes.
- Data Analysis:
  - Calculate the rate of reaction for each well.

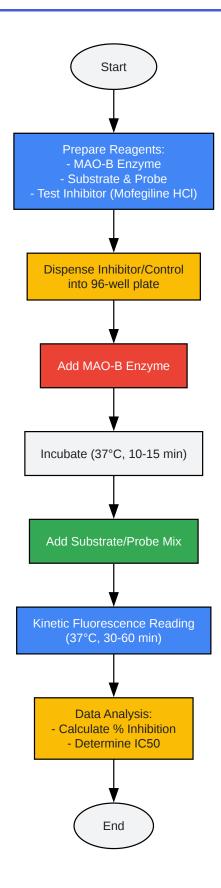






- Determine the percentage of inhibition for each concentration of Mofegiline Hydrochloride.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.





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Experimental workflow for a fluorometric MAO-B inhibition assay.



### Conclusion

**Mofegiline Hydrochloride** is a well-characterized, potent, and selective irreversible inhibitor of MAO-B. Its mechanism of action through covalent modification of the FAD cofactor is a key feature for its pharmacological activity. This technical guide provides essential information for researchers working with this compound, from its fundamental chemical properties to proposed methodologies for its analysis and evaluation. The provided data and protocols can serve as a foundation for further investigation into the therapeutic potential of **Mofegiline Hydrochloride** and related compounds.

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